

AMP-17: A Promising Antifungal Peptide for Therapeutic Development

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Compound of Interest		
Compound Name:	Antifungal agent 17	
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Introduction:

AMP-17, a novel antimicrobial peptide derived from the housefly Musca domestica, has emerged as a potent candidate for the development of new therapeutics against fungal infections.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the evaluation and development of AMP-17. The peptide exhibits significant antifungal activity against a range of pathogenic fungi, including various Candida and Cryptococcus species, by disrupting the integrity of the fungal cell wall and membrane.[1][3][4] Furthermore, in vivo studies have demonstrated its therapeutic efficacy in animal models of systemic candidiasis.[2][5]

Quantitative Data Summary

The antifungal activity of AMP-17 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Antifungal Activity of AMP-17 against Planktonic Fungal Cells



Fungal Species	Minimum Inhibitory Concentration (MIC) (µg/mL)	Minimum Fungicidal Concentration (MFC) (µg/mL)	Reference
Candida albicans	2 - 18.75	37.5 - 40	[1][3]
Candida tropicalis	18.75	37.5	[3]
Candida krusei	18.75	37.5	[3]
Candida parapsilosis	18.75	37.5	[3]
Cryptococcus neoformans	4 - 16	18.75	[3][6]

Table 2: In Vitro Anti-biofilm Activity of AMP-17 against Cryptococcus neoformans

Activity	Concentration (μg/mL)	Reference
Biofilm Inhibitory Concentration (BIC80)	16 - 32	[4][6]
Biofilm Eradicating Concentration (BEC80)	64 - 128	[4][6]

Table 3: In Vivo Efficacy of AMP-17 in a Murine Model of Systemic Candidiasis

Treatment Group	Dosage	Survival Rate (%)	Fungal Burden Reduction in Kidneys (%)	Reference
AMP-17	10 mg/kg	75	~90	[2][5]
Fluconazole (Control)	10 mg/kg	80	Not specified	[2]
Untreated Control	-	10	-	[2]



Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the antifungal properties of AMP-17.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Materials:

- AMP-17 peptide
- Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C)

Procedure:

- · Preparation of Fungal Inoculum:
 - Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
 - Suspend several colonies in sterile saline.
 - Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
 - Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 103 CFU/mL.



- Preparation of AMP-17 Dilutions:
 - Prepare a stock solution of AMP-17 in a suitable solvent (e.g., sterile water or DMSO).
 - Perform serial two-fold dilutions of the AMP-17 stock solution in RPMI-1640 medium in the
 96-well plate to achieve a range of desired concentrations (e.g., 0.25 to 128 μg/mL).
- Inoculation and Incubation:
 - $\circ~$ Add 100 μL of the prepared fungal inoculum to each well containing 100 μL of the AMP-17 dilutions.
 - Include a positive control (fungal inoculum without AMP-17) and a negative control (medium only).
 - Incubate the plate at 35°C for 24-48 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of AMP-17 that causes a significant inhibition of visible fungal growth (typically ≥50% inhibition) compared to the positive control. The growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Assessment of Fungal Cell Membrane Integrity using Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

- Fungal cells treated with AMP-17
- Propidium Iodide (PI) solution (1 mg/mL stock)
- Phosphate-buffered saline (PBS)
- Flow cytometer



Procedure:

Cell Treatment:

- Incubate fungal cells (1 x 106 CFU/mL) with various concentrations of AMP-17 (e.g., 1x, 2x, 4x MIC) for a defined period (e.g., 4 hours) at 35°C.
- Include an untreated control.

Staining:

- Harvest the cells by centrifugation and wash twice with PBS.
- Resuspend the cells in 500 μL of PBS.
- Add PI to a final concentration of 2 μg/mL.
- Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Excite the cells with a 488 nm laser and detect the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
 - Quantify the percentage of PI-positive cells, which indicates compromised cell membrane integrity.

Protocol 3: Visualization of Morphological Changes by Scanning Electron Microscopy (SEM)

Materials:

- Fungal cells treated with AMP-17
- 2.5% Glutaraldehyde in PBS (fixative)



- Ethanol series (50%, 70%, 80%, 90%, 95%, 100%)
- Critical point dryer
- Sputter coater (gold or gold-palladium)
- Scanning Electron Microscope

Procedure:

- Sample Preparation:
 - Treat fungal cells with AMP-17 at the desired concentration and time point.
 - Centrifuge the cells and wash with PBS.
- Fixation:
 - Fix the cells with 2.5% glutaraldehyde in PBS overnight at 4°C.
- Dehydration:
 - Wash the fixed cells with PBS.
 - Dehydrate the cells through a graded ethanol series (e.g., 10 minutes at each concentration).
- Drying and Coating:
 - Perform critical point drying to preserve the cellular structure.
 - Mount the dried cells on an SEM stub.
 - Sputter-coat the samples with a thin layer of gold or gold-palladium to make them conductive.
- Imaging:



 Observe the samples under a scanning electron microscope to visualize any morphological changes, such as cell surface disruption, shrinkage, or lysis.

Protocol 4: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

Materials:

- · Candida albicans strain
- Female BALB/c mice (6-8 weeks old)
- AMP-17
- Fluconazole (positive control)
- Sterile saline
- Materials for intravenous injection and animal monitoring

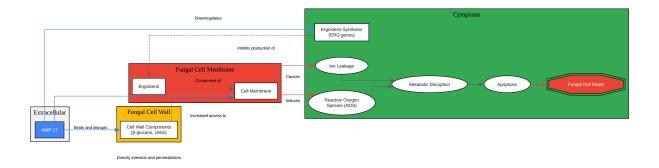
Procedure:

- Infection:
 - \circ Inject mice intravenously via the lateral tail vein with 100 μ L of a C. albicans suspension (e.g., 2 x 106 CFU/mouse) in sterile saline.
- Treatment:
 - One hour post-infection, begin treatment.
 - Administer AMP-17 (e.g., 10 mg/kg) or fluconazole (e.g., 10 mg/kg) intraperitoneally once daily for a specified period (e.g., 7 days).
 - Administer sterile saline to the control group.
- Monitoring:



- Monitor the survival of the mice daily for a period of up to 15 days.
- Fungal Burden Determination (optional):
 - At specific time points post-infection, euthanize a subset of mice from each group.
 - Aseptically remove the kidneys, homogenize the tissue, and perform serial dilutions.
 - Plate the dilutions on SDA plates and incubate at 35°C for 24-48 hours.
 - Count the number of colonies to determine the fungal burden (CFU/gram of tissue).

Visualizations Signaling Pathways and Mechanisms

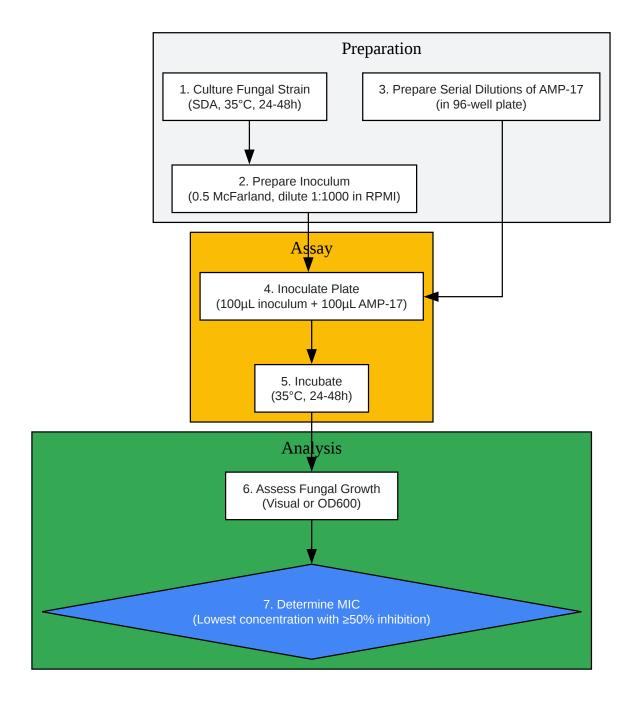


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Caption: Proposed mechanism of action of AMP-17 against fungal cells.

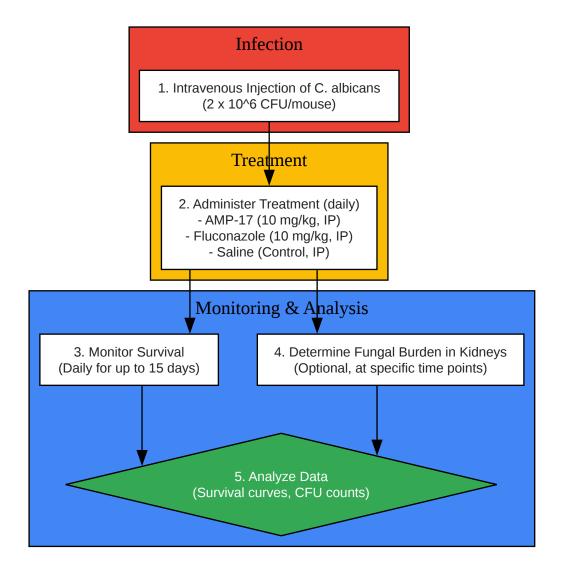
Experimental Workflows



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.





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Caption: Workflow for in vivo efficacy testing in a murine candidiasis model.

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